N-Desferriferrichrome
Description
Contextualization within the Siderophore Family
Siderophores are low-molecular-weight organic compounds produced and secreted by microorganisms to sequester environmental iron. rsc.orgmdpi.com These molecules act as high-affinity chelating agents for ferric iron (Fe³⁺), forming stable complexes that can then be transported into the microbial cell. researchgate.net
N-Desferriferrichrome belongs to the hydroxamate class of siderophores, one of the major groups alongside catecholates and carboxylates. nih.govportlandpress.com Fungal hydroxamate-type siderophores are further categorized into four main structural types: ferrichromes, fusarinines, coprogens, and rhodotorulic acid. portlandpress.com this compound is the defining member of the ferrichrome family in its iron-free state. nih.govmedchemexpress.com
Structurally, this compound is a cyclic hexapeptide. nih.gov Its backbone is composed of three glycine (B1666218) amino acid residues and three modified L-ornithine residues, specifically N⁵-acetyl-N⁵-hydroxy-L-ornithine. mdpi.comnih.govresearchgate.net The three N⁵-hydroxyornithine moieties provide the hydroxamate groups that coordinate to form a hexadentate, or six-coordinate, complex with a ferric iron atom, at which point the molecule is called ferrichrome. rsc.orgnih.gov This cyclic structure enhances the chemical stability of the molecule. rsc.org The biosynthesis of this complex peptide is not performed by ribosomes but by large, multimodular enzymes known as nonribosomal peptide synthetases (NRPSs). researchgate.netasm.orgnih.gov
| Property | Value |
|---|---|
| Molecular Formula | C27H45N9O12 nih.gov |
| Classification | Homodetic cyclic peptide, Hydroxamate Siderophore nih.gov |
| Synonyms | Desferrichrome, Deferriferrichrome, Apoferrichrome nih.gov |
| Core Structure | Cyclic hexapeptide of three glycine and three N⁵-acetyl-N⁵-hydroxy-L-ornithine units mdpi.comresearchgate.net |
| Siderophore Class | Structural Family | Example Compound |
|---|---|---|
| Hydroxamates | Ferrichromes | Ferrichrome, Ferricrocin portlandpress.com |
| Coprogens | Coprogen portlandpress.com | |
| Fusarinines | Fusarinine C, Triacetylfusarinine C portlandpress.com | |
| Diketopiperazines | Rhodotorulic acid rsc.org |
Overview of its Significance in Microbial Physiology
The primary significance of this compound lies in its role as the apo-molecule (the iron-free ligand) in a highly efficient iron uptake and storage system. nih.gov Its production is a direct response to iron limitation, a common stressor for microbes in many environments, including within a host organism during an infection. researchgate.net The functions of this compound and its iron-bound form, ferrichrome, are diverse and vital for fungal survival and interaction with the environment.
Key physiological roles include:
Iron Acquisition and Storage: The fundamental role is to scavenge scarce ferric iron from the environment. mdpi.com Once complexed with iron to form ferrichrome, it is transported into the cell. Fungi like Aspergillus fumigatus utilize different ferrichrome-type siderophores for distinct purposes; ferricrocin is used for distributing and storing iron within the hyphae, while hydroxyferricrocin is used for storing iron in conidia (asexual spores). rsc.orgportlandpress.com This demonstrates a sophisticated intracellular iron handling system.
Regulation of Development and Propagation: Siderophore biosynthesis is essential for normal fungal development. In the ascomycete Cochliobolus heterostrophus, the NRPS enzyme responsible for producing the intracellular siderophore ferricrocin is necessary for successful sexual development. asm.org
| Organism | Siderophore Type | Observed Significance | Reference |
|---|---|---|---|
| Aspergillus fumigatus | Ferricrocin, Hydroxyferricrocin | Essential for intracellular iron storage and distribution in hyphae and conidia, respectively. Crucial for virulence. | rsc.orgportlandpress.com |
| Arthrobotrys oligospora | This compound | Regulates the balance between trap formation and nematicidal activity by controlling intracellular iron levels. | nih.gov |
| Cochliobolus heterostrophus | Ferricrocin | Biosynthesis is essential for ascus and ascospore development (sexual reproduction). | asm.org |
| Aspergillus nidulans | Ferricrocin | Functions as the primary cellular siderophore. | nih.gov |
| Penicillium chrysogenum | Ferrichrome | Functions as the primary cellular siderophore. | nih.gov |
| Ustilago maydis | Ferrichrome, Ferrichrome A | Essential for iron uptake; biosynthesis is a key step in iron metabolism. | researchgate.net |
Structure
2D Structure
Properties
IUPAC Name |
N-[3-[(2S,5S,8S)-5,8-bis[3-[acetyl(hydroxy)amino]propyl]-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propyl]-N-hydroxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45N9O12/c1-16(37)34(46)10-4-7-19-25(43)30-14-23(41)28-13-22(40)29-15-24(42)31-20(8-5-11-35(47)17(2)38)26(44)33-21(27(45)32-19)9-6-12-36(48)18(3)39/h19-21,46-48H,4-15H2,1-3H3,(H,28,41)(H,29,40)(H,30,43)(H,31,42)(H,32,45)(H,33,44)/t19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDAUYPBCXMSBF-ACRUOGEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCCC1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NCC(=O)N1)CCCN(C(=O)C)O)CCCN(C(=O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(CCC[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)NCC(=O)N1)CCCN(C(=O)C)O)CCCN(C(=O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45N9O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80188330 | |
| Record name | Deferriferrichrome | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
687.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34787-28-5 | |
| Record name | N-Desferriferrichrome | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034787285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Deferriferrichrome | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthetic Pathways and Genetic Regulation of N Desferriferrichrome
Non-Ribosomal Peptide Synthetase (NRPS) Mediated Assembly
The core of N-desferriferrichrome is assembled by a large, multi-domain enzyme known as a non-ribosomal peptide synthetase (NRPS). wikipedia.org Unlike ribosomal protein synthesis, NRPSs function as molecular assembly lines, independent of messenger RNA, to construct complex peptides. wikipedia.org
Identification and Characterization of NRPS Gene Clusters (e.g., Ao415)
In the nematode-trapping fungus Arthrobotrys oligospora, a specific gene cluster is responsible for this compound biosynthesis. nih.gov A key gene within this cluster, Ao415, encodes the central NRPS enzyme. nih.govuniprot.org This gene cluster is notably prevalent in nematode-trapping fungi, suggesting its importance in their specific ecological niche. nih.govscite.ai The protein encoded by Ao415 possesses a unique domain architecture that distinguishes it from other known NRPSs in the fungal kingdom. nih.gov Disruption of the Ao415 gene leads to a complete loss of desferriferrichrome and ferrichrome production, confirming its essential role in the biosynthetic pathway. uniprot.org
Enzymatic Steps and Precursor Utilization (e.g., N5-acetyl-N5-hydroxyornithine, L-ornithine, glycine)
The biosynthesis of this compound begins with the modification of the amino acid L-ornithine. uniprot.orgresearchgate.net The initial and committing step is the hydroxylation of L-ornithine at the N5 position to form N5-hydroxy-L-ornithine. researchgate.net This reaction is catalyzed by an L-ornithine N5-oxygenase. Following hydroxylation, the N5-hydroxy-L-ornithine is acetylated to yield N5-acetyl-N5-hydroxy-L-ornithine (AHO), which serves as a key precursor containing a hydroxamate group necessary for iron chelation. uniprot.orgresearchgate.net
The NRPS enzyme, Ao415, then orchestrates the condensation of three molecules of AHO and three molecules of glycine (B1666218) to form the final cyclic hexapeptide structure of this compound. uniprot.orgresearchgate.netmdpi.com The modular nature of the NRPS allows for the sequential recognition, activation, and condensation of these precursor molecules. beilstein-journals.org
Transcriptional and Environmental Regulation of Biosynthesis
The production of this compound is not constitutive but is instead tightly controlled by the fungus in response to its environment.
Influence of Iron Availability
Iron is a critical regulator of this compound biosynthesis. nih.govresearchgate.net Under iron-limiting conditions, the expression of the biosynthetic genes, including Ao414 and Ao415, is upregulated to increase the production of this high-affinity iron chelator. frontiersin.org Conversely, in iron-replete conditions, the synthesis of this compound is suppressed to prevent toxic iron accumulation. mdpi.com This regulation allows the fungus to efficiently acquire iron when it is scarce. usda.govnih.gov The lack of desferriferrichrome production in mutant strains leads to a significant increase in intracellular Fe3+ content. nih.gov
Role of N Desferriferrichrome in Microbial Ecophysiology
Siderophore Function in Iron Acquisition
Like other siderophores, the primary function of N-Desferriferrichrome is to secure iron, an essential element for nearly all living organisms, from the surrounding environment where it is often present in an insoluble, biologically unavailable form. nih.govyoutube.com
This compound exhibits a high binding affinity for ferric iron (Fe³⁺). nih.gov The hydroxamate groups within its molecular structure act as potent chelating agents, forming a stable, soluble complex with Fe³⁺ ions. youtube.comharvard.edu This process effectively sequesters iron from the environment, making it transportable into the fungal cell. youtube.com This chelation is crucial in iron-limited conditions, allowing the fungus to outcompete other organisms for this vital nutrient. mdpi.com While the primary role of this compound is associated with iron, the broader class of chelators can bind to various metal ions; however, the specific activity of this compound with other metals is not extensively detailed in current research, which focuses predominantly on its role in iron metabolism. nih.gov
By chelating and facilitating the uptake of iron, this compound is integral to maintaining iron homeostasis within the fungal cell. nasa.govmdpi.com Research on the nematode-trapping fungus Arthrobotrys oligospora has shown that the biosynthesis of this compound is directly linked to the regulation of intracellular iron levels. nih.gov Mutation of the genes responsible for its production resulted in a significant increase in the internal Fe³⁺ content of the fungus. nih.govconsensus.app This demonstrates that this compound is essential for managing the acquisition and concentration of iron, preventing both deficiency and toxic overload, which can generate harmful reactive oxygen species. mdpi.comnih.gov
Ecological and Inter-Organismal Interactions
This compound is not only a key metabolite for internal cell processes but also a significant factor in the ecological interactions between fungi and other organisms, particularly in the context of predation.
This compound has been identified as a key metabolite in nematode-trapping fungi (NTF), a specialized group of microorganisms that prey on nematodes. nih.govresearchgate.net These fungi can switch from a saprophytic (decomposing) lifestyle to a predatory one, developing sophisticated traps to capture their prey. nih.govmdpi.com The production of this compound is significantly altered during this transition, indicating its involvement in the predatory process. nih.gov
The relationship between this compound and the formation of predatory traps is complex. Metabolomic studies of Arthrobotrys species revealed that the production of this compound is significantly increased when the fungi switch to their predatory stage and form traps. nih.gov However, further investigation into A. oligospora has uncovered a nuanced regulatory role. While a lack of this compound leads to high intracellular iron levels that can induce trap formation even without a nematode prey, the direct addition of this compound to the fungus was found to significantly attenuate trap formation. nih.govconsensus.app Conversely, the addition of Fe³⁺ ions strongly improved the formation of traps, although it also led to an increase in broken traps. nih.gov This suggests that iron, whose availability is modulated by this compound, is a critical factor for the physical construction of traps. nih.gov
Data Tables
Table 1: Effects of this compound and Iron on Arthrobotrys oligospora
This table summarizes research findings on how the absence or addition of this compound and ferric iron (Fe³⁺) affects key predatory functions in the nematode-trapping fungus A. oligospora.
| Condition | Intracellular Fe³⁺ Content | Trap Formation | Nematicidal Activity |
| Wild-Type Fungus | Normal | Normal (inducer-dependent) | Normal |
| Lack of this compound (Gene Mutation) | Significantly Increased | Induced (without nematode inducer) | Not specified |
| Addition of this compound | Not specified | Significantly Attenuated | Enhanced |
| Addition of Fe³⁺ | Increased | Strongly Improved (but traps were brittle) | Not specified |
| Data synthesized from Zhou et al. (2024). nih.govconsensus.app |
Table 2: Relative Abundance of this compound in Arthrobotrys Species
This table shows the changes in the production of this compound when different species of nematode-trapping fungi switch from a saprophytic to a predatory lifestyle. Abundance was estimated by LC-MS peak area.
| Fungal Species | Lifestyle Stage | Relative Abundance of this compound |
| Arthrobotrys oligospora | Saprophytic | Low |
| Predatory | Significantly Increased | |
| Arthrobotrys musiformis | Saprophytic | Low |
| Predatory | Significantly Increased | |
| Arthrobotrys thaumasia | Saprophytic | Low |
| Predatory | Decreased | |
| Data synthesized from Kuo et al. (2020). nih.gov |
Role in Nematode-Trapping Fungi-Nematode Interactions
Intracellular Iron Dynamics
Beyond its role in extracellular iron scavenging, the ferrichrome family of siderophores, including this compound, participates in the intricate management of intracellular iron homeostasis, particularly in fungi. While many organisms utilize the protein ferritin for iron storage, some fungi, such as Aspergillus nidulans, lack this protein and instead employ intracellular siderophores for this purpose nih.gov. This mechanism allows for the safe storage of iron, preventing the formation of toxic reactive oxygen species (ROS) that can result from an excess of free intracellular iron.
In fungi like Aspergillus nidulans and the fission yeast Schizosaccharomyces pombe, a closely related intracellular siderophore, ferricrocin (the iron-bound form of desferri-ferricrocin), serves as the primary iron storage molecule nih.gov. Under iron-replete conditions, these fungi synthesize and accumulate ferricrocin, effectively sequestering excess iron in a non-toxic, bioavailable form. When the cell's metabolic demand for iron increases, the iron can be readily mobilized from this siderophore storage pool.
Conversely, during periods of iron starvation, the iron-free form, desferri-ferricrocin (analogous to this compound), is accumulated within the cells nih.gov. This accumulation is thought to be a proactive strategy, preparing the cell to rapidly chelate and sequester any iron that becomes available, thereby preventing potential iron toxicity from a sudden influx nih.gov. The regulation of the synthesis of these intracellular siderophores is tightly controlled at the transcriptional level, responding to both intracellular iron levels and oxidative stress nih.gov.
The dual function of these molecules as both transport and storage agents highlights their central role in microbial iron metabolism. The ability of ferrichrome chelates to remain stable within the cell while allowing for the easy mobilization of iron is crucial for meeting the cell's metabolic needs wikipedia.org. The release of iron from the siderophore complex is achieved through the reduction of Fe³⁺ to Fe²⁺, a form that has a much lower affinity for the siderophore and is more soluble and bioavailable for cellular processes wikipedia.org.
Table 2: Role of Intracellular Siderophores in Fungal Iron Storage
| Iron Condition | State of Intracellular Siderophore | Primary Function |
|---|---|---|
| Iron Starvation | Accumulated as the iron-free form (e.g., Desferri-ferricrocin) nih.gov | Proactive sequestration of any available iron to prevent toxicity and prepare for future metabolic needs nih.gov. |
| Iron Replete | Stored as the iron-bound form (e.g., Ferricrocin) nih.gov | Sequesters excess iron to prevent oxidative stress and maintain a bioavailable intracellular iron pool nih.gov. Constitutes a significant portion of the total iron content during intracellular excess nih.gov. |
| Iron Mobilization | Reduction of Fe³⁺ to Fe²⁺ within the siderophore complex wikipedia.org | Releases iron from the storage pool to meet the metabolic demands of the cell for processes like DNA synthesis and respiration wikipedia.org. |
Mechanisms of Siderophore Mediated Iron Transport and Molecular Recognition
Uptake Systems for N-Desferriferrichrome
The uptake of the iron-laden form of this compound (ferrichrome) is an active transport process that relies on specific membrane proteins. nih.govnih.gov In Gram-negative bacteria like Pseudomonas aeruginosa, the transport across the outer membrane is primarily mediated by the FiuA receptor, with the energy for this transport being supplied by the TonB1 protein complex in the inner membrane. nih.gov In Gram-positive bacteria, the process involves lipoprotein siderophore-binding proteins (SBPs) that are part of ATP-binding cassette (ABC) transporter systems. nih.govnih.govacs.org
Siderophore Shuttle Mechanisms in Microbial Iron Transport
The siderophore shuttle mechanism is a model of iron uptake where the siderophore-binding protein or receptor can bind both the iron-free (apo-siderophore) and the iron-chelated (ferri-siderophore) forms. nih.govacs.org This mechanism is particularly relevant for Gram-positive bacteria. nih.govescholarship.org In this process, the siderophore-binding protein (SBP) on the cell membrane may initially bind an apo-siderophore like this compound. nih.govnih.gov When a ferri-siderophore (e.g., ferrichrome) approaches, the SBP facilitates the exchange of the ferric iron from the incoming complex to the apo-siderophore already bound to the protein. nih.govescholarship.org This newly formed ferri-siderophore complex is then internalized by the cell. escholarship.orgnih.gov
This shuttle mechanism is considered more efficient than a simple displacement mechanism, where the bound apo-siderophore would first have to be released before the ferri-siderophore could bind. nih.govescholarship.org By enhancing the local concentration of the apo-siderophore at the receptor site, the protein binding dramatically increases the rate of iron exchange, providing a kinetic advantage for iron acquisition, especially when the concentration of apo-siderophores is high near the cell surface. escholarship.orgnih.gov Studies on the Bacillus cereus SBP, YxeB, have provided direct evidence for this iron exchange, demonstrating that it occurs without the need for iron reduction. nih.gov
| Mechanism | Description | Key Proteins Involved | Bacterial Type |
| Siderophore Shuttle | The SBP binds an apo-siderophore. Iron is exchanged from an incoming ferri-siderophore to the bound apo-siderophore, which is then transported. nih.govescholarship.org | Siderophore-Binding Proteins (SBPs) of ABC transporters. nih.govnih.gov | Primarily Gram-positive bacteria. nih.govnih.gov |
| Displacement | The SBP binds an apo-siderophore, which must be released before a ferri-siderophore can bind and be transported. nih.govescholarship.org | Siderophore-Binding Proteins (SBPs). nih.gov | Gram-positive bacteria (considered a minor pathway). nih.gov |
Stereochemical Recognition in Transport Processes
The transport systems for siderophores exhibit a high degree of stereospecificity, meaning they can distinguish between different three-dimensional arrangements (stereoisomers) of the siderophore-iron complex. nih.gov The iron at the center of the ferrichrome complex is coordinated in an octahedral geometry, which can exist as two non-superimposable mirror images known as the Λ (lambda) and Δ (delta) coordination isomers. nih.govacs.org
| Isomer Type | Recognition by Fungal/Bacterial Systems | Significance |
| Λ-cis Isomer | Generally recognized and transported by fungal and some bacterial (e.g., E. coli) ferrichrome uptake systems. nih.govacs.org | The specific configuration required for binding to and transport by the cell's uptake machinery. nih.gov |
| Δ-cis Isomer | Generally not recognized or transported by ferrichrome-specific systems. nih.gov | Highlights the high degree of stereochemical specificity in microbial iron transport. nih.gov |
Interaction with Host Defense Systems (e.g., Siderocalins)
During an infection, a host organism actively tries to limit the availability of free iron to invading pathogens in a process known as nutritional immunity. researchgate.net A key component of this defense is the protein siderocalin (also known as lipocalin-2 or NGAL). wikipedia.orgnih.govnih.gov Siderocalin is part of the innate immune system and functions by capturing bacterial siderophores, thereby preventing the pathogen from acquiring iron. wikipedia.orgnih.gov
Siderocalin has a binding pocket, or calyx, that is lined with positively charged residues. wikipedia.org It specifically recognizes and binds ferric-siderophore complexes, such as ferric-enterobactin, with extremely high affinity (subnanomolar Kd values). wikipedia.orgnih.gov This binding is primarily driven by electrostatic and cation-pi interactions between the protein's cationic pocket and the catecholate groups of the siderophore. wikipedia.org By sequestering the ferric-siderophore complex, siderocalin effectively intercepts the iron before it can be transported into the bacterial cell. nih.gov
While much of the detailed structural research has focused on siderocalin's interaction with catecholate-type siderophores like enterobactin, it is known to bind a range of siderophores. wikipedia.orgnih.gov The ability of siderocalin to bind a specific siderophore depends on the siderophore's chemical structure. Some pathogenic bacteria have evolved to produce "stealth" siderophores that evade siderocalin binding, giving them an advantage in overcoming the host's nutritional immunity. wikipedia.org Siderocalin can also bind to some iron-free apo-siderophores, suggesting it may neutralize them even before they have a chance to chelate iron. nih.govnih.gov
Advanced Structural Elucidation and Conformational Analysis
Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance Spectroscopy)
Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal tool in determining the solution conformation of N-Desferriferrichrome. nih.gov One- and two-dimensional ¹H-NMR studies, conducted at high frequencies (300, 600, and 620 MHz) in deuterated dimethylsulfoxide (d₆-DMSO), have provided detailed insights into its structure. nih.gov
Unlike the rigid structure of ferrichrome, the NMR spectra of the metal-free peptide, this compound (also referred to as deferriferrichrome), indicate the presence of at least two distinct conformers in solution at 23°C. nih.gov This conformational heterogeneity is evident from the observed amide NH and CαH multiplet splittings in the spectra. The presence of interconverting peptide backbone conformations leads to an increased number of sequential NH-CαH and NH-NH Nuclear Overhauser Effect (NOE) connectivities. These NOEs reflect an average of the conformational states, weighted by the r⁻⁶ dependence of the dipolar interaction, where 'r' is the distance between the interacting protons. nih.gov
Table 1: Key ¹H-NMR Observables for this compound in d₆-DMSO
| Spectral Feature | Observation | Implication |
|---|---|---|
| Amide NH Multiplets | Splittings observed | Suggests the presence of more than one conformer. |
| CαH Multiplets | Splittings observed | Corroborates the existence of multiple conformations. |
These spectroscopic findings demonstrate that the removal of the ferric iron atom induces significant flexibility in the peptide backbone, a stark contrast to the well-defined structure of the holo-siderophore. nih.gov
Computational Modeling and Molecular Dynamics Simulations
To complement the experimental NMR data, computational procedures and molecular dynamics (MD) simulations have been employed to model the solution conformation of this compound. nih.gov These methods utilize the distance constraints derived from NMR data, such as NOEs, to generate and refine structural models. nih.gov
The approach for flexible peptides like this compound is more complex than for rigid molecules. A straightforward application of moderately accurate distance constraints can be misleading because the NMR parameters are averaged over substantially different conformational states. nih.gov Therefore, the analysis of this compound requires computational methods that can account for this dynamic behavior. Techniques such as restrained molecular dynamics and subsequent energy minimization are used to explore the conformational space available to the peptide. nih.gov
A study on the related rigid ferrichrome molecule validated this approach by showing that its known X-ray crystallographic structure accurately reproduced the experimental NOE time courses in solution, confirming no significant difference between its crystalline and solution states. nih.gov This provides confidence that for the flexible this compound, the combination of NMR and computational modeling can effectively characterize its conformational landscape. nih.gov
Conformational Heterogeneity of the Apo-Peptide
The defining structural characteristic of this compound in solution is its conformational heterogeneity. nih.gov The absence of the coordinating Fe³⁺ ion allows the peptide backbone to sample a wider range of conformations than is possible in the metal-bound state. NMR studies suggest the co-existence of at least two conformers in d₆-DMSO solution. nih.gov
Crucially, these conformations are different from the singular, rigid structure of ferrichrome. nih.gov The observed spectral data, particularly the multiplet splittings, are explained by the conformational averaging between these different structural states. This flexibility is functionally significant, as the apo-peptide must be able to adopt a conformation that allows for the efficient recognition and binding of a ferric iron atom from the environment. The transition from a flexible, multi-conformational state (apo) to a rigid, single-conformational state (holo) upon metal binding is a key feature of the siderophore's mechanism.
Table 2: Compound Names Mentioned
| Compound Name | Synonym(s) |
|---|---|
| This compound | Deferriferrichrome, N-Dffc, Apoferrichrome nih.gov |
| Ferrichrome | |
| Glycine (B1666218) |
Comparative Research and Designed Derivatives of N Desferriferrichrome
Structural Analogues and Their Biological Implications
Structural analogues of N-Desferriferrichrome, occurring naturally or produced through synthesis, provide critical insights into the chemical features essential for its biological functions. Variations in the peptide backbone or the hydroxamate side chains can significantly alter properties such as metal ion affinity, membrane transport, and specific biological activities.
Research on nematode-trapping fungi has identified a molecular family of this compound, including several natural structural analogues. researchgate.net These analogues, which include a deoxygenated form, differ slightly in mass, as detected by mass spectrometry. researchgate.net The study of these closely related structures is crucial for understanding their roles in complex biological interactions, such as the predation of nematodes by fungi. researchgate.net
One of the significant biological implications of this compound and its analogues is their nematicidal activity. researchgate.net This activity highlights a function beyond simple iron transport, suggesting a role in ecological competition and defense. The abundance of these siderophores has been observed to change during the formation of nematode traps by fungi like Arthrobotrys species, indicating their involvement in the predatory process. researchgate.net
Furthermore, synthetic analogues of the broader ferrichrome family have been developed to probe the requirements for biological activity. Studies on synthetic ferrichrome analogues tested with Arthrobacter flavescens demonstrated that the choice of the molecular scaffold, or anchor, is critical. Analogues using a tetrahedral carbon as an anchor for the hydroxamate groups showed biological activity comparable to the natural ferrichrome, while those using a tertiary amine anchor were less active. elsevierpure.com This demonstrates that the specific spatial arrangement of the iron-chelating arms is vital for recognition and uptake by microbial transport systems.
| Analogue Name/Type | Key Structural Difference from this compound | Observed Biological Implication/Property | Reference(s) |
| Deoxygenated Analogue | Loss of an oxygen atom | Found in nematode-trapping fungi; part of the natural molecular family of this compound. | researchgate.net |
| Semisynthetic Ferricrocin Derivatives | Phenyl-carbamoyl or sulfanilyl-carbamoyl group attached | Taken up by Neurospora crassa, indicating recognition by the ferrichrome transport system. | nih.gov |
| Synthetic Ferrichrome Analogues (Carbon Anchor) | Tetrahedral carbon used as a scaffold for hydroxamate groups | Showed growth promotion activity for Arthrobacter flavescens approaching that of natural ferrichrome. | elsevierpure.com |
| Synthetic Ferrichrome Analogues (Amine Anchor) | Tertiary amine used as a scaffold for hydroxamate groups | Showed little growth promotion activity for Arthrobacter flavescens. | elsevierpure.com |
Comparative Analysis with Related Ferrichrome-Type Siderophores
This compound belongs to the ferrichrome family, a group of cyclic hexapeptide siderophores primarily produced by fungi. nih.govresearchgate.net While they share a common structural motif, variations in their amino acid composition and N-acyl groups on the ornithine residues lead to differences in their recognition and transport by microorganisms. nih.govresearchgate.net
Key members of this family include ferrichrome, ferricrocin, and ferrichrysin. This compound is structurally identical to the iron-free form of ferrichrome, both being composed of a cyclo-(Gly-Gly-Gly-Orn-Orn-Orn) peptide backbone. nih.gov Other related siderophores substitute the glycine (B1666218) residues. For instance, ferricrocin contains serine residues in its peptide ring. researchgate.net These subtle structural shifts are critical for receptor binding and transport specificity. nih.govresearchgate.net
Uptake studies in Neurospora crassa have shown that ferrichrome, ferricrocin, and ferrichrysin are all recognized by a common transport receptor. nih.gov This recognition is attributed to their shared λ-cis configuration around the central iron atom (when chelated) and the presence of three identical ornithyl-δ-N-acetyl groups. nih.gov However, the transport systems can be highly specific. In Aspergillus fumigatus, the transporters Sit1 and Sit2 mediate the uptake of ferrichrome and ferricrocin, but the efficiency of utilization can vary based on the siderophore's structure. researchgate.net
The ability of some microbes, like Pseudomonas aeruginosa, to utilize these "xenosiderophores" (siderophores produced by other species) involves specific outer membrane receptors such as FiuA and FoxA, which recognize the cyclic hexapeptide structure. researchgate.net This comparative analysis underscores how minor chemical modifications among related siderophores can define their ecological utility and the competitive advantages they confer.
| Siderophore Name | Peptide Ring Composition (Amino Acids) | N-Acyl Groups on Ornithine | Key Functional Aspect | Reference(s) |
| This compound | 3x Glycine, 3x N⁵-hydroxy-L-ornithine | Acetyl | Iron-free form of ferrichrome. | nih.gov |
| Ferrichrome | 3x Glycine, 3x N⁵-hydroxy-L-ornithine | Acetyl | Transported by FiuA and FoxA in P. aeruginosa. | researchgate.net |
| Ferricrocin | Serine, Glycine, N⁵-hydroxy-L-ornithine | Acetyl | Utilized by Aspergillus fumigatus via Sit1/Sit2 transporters. | researchgate.net |
| Ferrichrysin | Serine, N⁵-hydroxy-L-ornithine | Acetyl | Recognized by the common ferrichrome receptor in Neurospora crassa. | nih.gov |
| Coprogen | (Not a ferrichrome-type) | (Different structure) | Not transported by the ferrichrome-specific receptor in Penicillium parvum. | nih.gov |
Synthesis and Characterization of Synthetic this compound Derivatives
The synthesis of derivatives of this compound and related siderophores is a key strategy for creating novel compounds with tailored properties, such as altered metal-binding affinities or specific antimicrobial applications. While the total synthesis of the complex cyclic hexapeptide core is challenging, modifications of the natural product or the synthesis of biomimetic analogues are common approaches. elsevierpure.com For example, semisynthetic derivatives of the closely related ferricrocin have been created to study transport mechanisms. nih.gov
The characterization of these synthetic derivatives requires a suite of advanced analytical techniques to confirm their structure, purity, and physicochemical properties. The preparation of metal complexes, a common type of derivatization, is often studied to understand the coordination chemistry of the siderophore. nih.gov
Spectroscopic and spectrometric methods are central to the characterization process. Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of the derivative and to study the formation of mononuclear or multinuclear metal complexes. nih.govsigmaaldrich.com Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, including the peptide backbone conformation and the environment of the hydroxamate groups. nih.govsigmaaldrich.com
Other spectroscopic techniques are employed to investigate the coordination of metal ions. UV-visible (UV-vis) spectroscopy is used to monitor the formation of the iron-siderophore complex, which typically has a characteristic absorbance band. nih.govsigmaaldrich.com Circular Dichroism (CD) spectroscopy is particularly useful for studying the chirality and conformation of the molecule and its metal complexes, such as determining the λ or Δ configuration at the metal center. nih.govsigmaaldrich.com
| Technique | Purpose in Characterization of Derivatives | Reference(s) |
| Electrospray Ionization Mass Spectrometry (ESI-MS) | Determines molecular weight and confirms the formation and stoichiometry of metal complexes (e.g., mononuclear, multinuclear). | nih.govsigmaaldrich.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidates the detailed 3D structure and conformation of the cyclic peptide and its side chains in solution. | nih.govsigmaaldrich.com |
| UV-visible (UV-vis) Spectroscopy | Monitors the formation of metal-siderophore complexes and characterizes their electronic properties. | nih.govsigmaaldrich.com |
| Circular Dichroism (CD) Spectroscopy | Determines the stereochemistry (e.g., λ or Δ configuration) of the coordination center in chiral metal complexes. | nih.govsigmaaldrich.com |
Future Research Trajectories and Methodological Innovations
Multi-Omics Integration in N-Desferriferrichrome Research (e.g., Metabolomics, Genomics)
The integration of multiple "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level perspective on this compound. nih.govmdpi.com This approach moves beyond the study of single genes or proteins to a holistic view of the entire biosynthetic and regulatory network.
Genomics and Metabolomics Synergy: Genomic analysis of fungi like Arthrobotrys oligospora and various bacteria has been instrumental in identifying the non-ribosomal peptide synthetase (NRPS) gene clusters responsible for this compound biosynthesis. nih.govmdpi.comnih.gov By combining genomic data with metabolomic profiling, which directly measures the presence and quantity of small molecules like this compound, researchers can link specific gene clusters to the production of particular siderophores. nih.govnih.govfrontiersin.org For instance, deleting a candidate NRPS gene and observing the subsequent absence of this compound in the metabolome provides definitive evidence of the gene's function. nih.gov This integrated approach has been successfully used to discover novel siderophore variants and to understand the previously unknown metabolic potential of well-studied organisms. nih.gov
A key technique in this field is Native Metabolomics, a mass spectrometry-based method that allows for the discovery of metal-binding molecules from complex biological samples by analyzing them under conditions that preserve their native metal-bound state. nih.govresearchgate.net
Research Findings from Multi-Omics Approaches: Recent studies have highlighted the power of combining these techniques. In Streptomyces coelicolor, an integrated approach led to the discovery of a suite of 15 amphiphilic siderophores that had not been previously detected. nih.gov In the nematode-trapping fungus Arthrobotrys oligospora, combining gene mutation with non-targeted metabolic analysis confirmed that a specific NRPS gene cluster is responsible for producing this compound. nih.gov This study further revealed that the absence of this siderophore led to increased intracellular iron content, which in turn induced the formation of nematode traps, uncovering a novel regulatory link between iron homeostasis and predatory behavior. nih.gov
| Omics Technique | Application in this compound Research | Key Insights Gained |
|---|---|---|
| Genomics | Identification of NRPS biosynthetic gene clusters (BGCs). mdpi.comnih.gov | Reveals the genetic potential for siderophore production. mdpi.com |
| Metabolomics | Direct detection and quantification of this compound and its analogs. nih.govfrontiersin.org | Confirms the production of specific siderophores and discovers novel variants. nih.govresearchgate.net |
| Transcriptomics | Analysis of gene expression levels of biosynthetic and transport genes under different iron conditions. | Uncovers regulatory networks controlling siderophore production and uptake. nih.gov |
| Proteomics | Identification and quantification of enzymes (e.g., NRPSs) and transporters involved in the siderophore pathway. | Validates the functional expression of genes identified in genomic studies. |
This compound as a Biochemical Probe and Biosensor Development
The high affinity and specificity of this compound for ferric iron make it an excellent candidate for development as a biochemical tool. researchgate.net Its iron-chelating properties are being harnessed to create probes for imaging and biosensors for detection.
Biochemical Probes for Iron Imaging: By attaching a fluorescent molecule to this compound or its analogs, scientists can create probes that signal the presence of iron. nih.gov These fluorescently-labeled siderophores can be used to visualize and track iron uptake and distribution within microbial cells and communities. nih.govnih.gov This approach offers a powerful method for studying the dynamics of iron competition and bioavailability in complex environments. researchgate.net For example, replacing the iron in ferrichrome with radionuclides like Gallium-68 allows for targeted imaging of fungal infections using PET scans, as the siderophore is preferentially taken up by the infectious fungi. nih.gov
Biosensor Development: Siderophore-based biosensors represent a promising frontier for the detection of metal ions, pathogens, and other analytes. researchgate.netnih.gov These devices, sometimes called "siderosensors," leverage the specific binding properties of immobilized siderophores. researchgate.netnih.gov When the target analyte (e.g., iron, or a specific bacterium that binds the siderophore) interacts with the sensor, it generates a detectable signal, such as a change in color, fluorescence, or electrical current. mdpi.com The development of nanoscale materials has enhanced the sensitivity of these platforms, enabling the detection of very low concentrations of metal ions and pathogens. researchgate.netnih.gov For instance, graphene-based field-effect transistors functionalized with antibodies have been developed for highly sensitive ferritin (an iron-storage protein) detection. researchgate.net
| Application | Principle of Operation | Potential Use |
|---|---|---|
| Fluorescent Probes | This compound is conjugated with a fluorescent dye. Fluorescence changes upon binding to Fe(III). nih.gov | In vitro and in vivo imaging of labile iron pools and microbial iron uptake. nih.gov |
| Radionuclide Imaging Agents | Fe(III) is replaced with a positron-emitting radionuclide (e.g., 68Ga). The resulting complex targets microbial siderophore transporters. nih.gov | Targeted imaging of bacterial and fungal infections using PET scans. nih.gov |
| Electrochemical Biosensors | This compound is immobilized on an electrode. Binding of Fe(III) or specific microbes alters the electrical properties of the surface. researchgate.net | Environmental monitoring of heavy metals; rapid detection of specific pathogens. mdpi.com |
| Optical Biosensors | Immobilized this compound interacts with analytes, causing a change in color or fluorescence. mdpi.com | Water quality testing for iron and other metal contaminants. mdpi.com |
Q & A
Q. How should researchers address potential conflicts between in vitro and in vivo efficacy findings for this compound?
- Methodological Answer : Conduct translational studies using ex vivo models (e.g., infected tissue explants) to bridge the gap. Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to identify bioavailability barriers. Transparently report limitations (e.g., immune system interactions in vivo) in publications .
Q. What frameworks ensure ethical rigor in studies exploring this compound’s therapeutic potential against antibiotic-resistant pathogens?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
